(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
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Overview
Description
The compound (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is a nucleoside analog. It is structurally related to naturally occurring nucleosides and plays a significant role in various biochemical processes. This compound is particularly notable for its applications in medicinal chemistry, where it is used as a building block for antiviral and anticancer drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of a suitable sugar moiety with a purine base. This is often achieved using a Lewis acid catalyst under anhydrous conditions.
Hydroxylation: The hydroxylation of the sugar moiety is carried out using specific oxidizing agents to introduce hydroxyl groups at the desired positions.
Methylation: The methylation of the purine base is performed using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Large batch reactors are used to carry out the glycosylation and hydroxylation reactions.
Purification: The crude product is purified using chromatographic techniques to remove impurities and obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the purine base to modify its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include modified nucleosides with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is used as a precursor for the synthesis of various nucleoside analogs. These analogs are valuable tools for studying nucleic acid interactions and enzyme mechanisms.
Biology
In biological research, this compound is used to investigate the mechanisms of DNA and RNA synthesis. It serves as a substrate for polymerases and other enzymes involved in nucleic acid metabolism.
Medicine
In medicine, the compound is a key component of antiviral and anticancer drugs. It is incorporated into the DNA or RNA of viruses or cancer cells, leading to the termination of replication and cell death.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of nucleoside analog drugs. It is also employed in the development of diagnostic tools and assays for detecting viral infections and cancer.
Mechanism of Action
The mechanism of action of (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal replication process by causing chain termination. This is achieved through the following steps:
Incorporation: The compound is incorporated into the growing DNA or RNA chain by polymerases.
Chain Termination: The presence of the modified nucleoside prevents further elongation of the nucleic acid chain, leading to termination of replication.
Inhibition of Enzymes: The compound can also inhibit enzymes involved in nucleic acid synthesis, further preventing replication.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used primarily for the treatment of herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
The uniqueness of (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol lies in its specific structural modifications, which confer distinct biological activities. Unlike other nucleoside analogs, this compound exhibits a unique combination of antiviral and anticancer properties, making it a versatile tool in both research and therapeutic applications.
Properties
Molecular Formula |
C12H17N5O4 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t6-,8+,11-,12?/m1/s1 |
InChI Key |
VZNPPUSZNNZBJU-FMSDMSHPSA-N |
Isomeric SMILES |
CC1([C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC)CO)O)O |
Origin of Product |
United States |
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